molecular formula C12H17NO5 B14899230 (S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid

(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid

Cat. No.: B14899230
M. Wt: 255.27 g/mol
InChI Key: FKGOHSZIKPXEIR-JTQLQIEISA-N
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Description

(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid is an organic compound that features a furan ring, an amino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid typically involves the reaction of furan-2-ylmethylamine with an appropriate butanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .

Scientific Research Applications

(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-((furan-2-ylmethyl)amino)benzoic acid
  • N’-acryloyl-N’-phenylfuran-2-carbohydrazide
  • 2-((tetrahydro-furan-2-ylmethyl)-aminooxalyl)-amino)-benzoic acid methyl ester

Uniqueness

(S)-3-((furan-2-ylmethyl)amino)-4-isopropoxy-4-oxobutanoic acid is unique due to its specific structural features, such as the combination of a furan ring with an isopropoxy group and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

(3S)-3-(furan-2-ylmethylamino)-4-oxo-4-propan-2-yloxybutanoic acid

InChI

InChI=1S/C12H17NO5/c1-8(2)18-12(16)10(6-11(14)15)13-7-9-4-3-5-17-9/h3-5,8,10,13H,6-7H2,1-2H3,(H,14,15)/t10-/m0/s1

InChI Key

FKGOHSZIKPXEIR-JTQLQIEISA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CC(=O)O)NCC1=CC=CO1

Canonical SMILES

CC(C)OC(=O)C(CC(=O)O)NCC1=CC=CO1

Origin of Product

United States

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